Molecular Weight & Fluorine Loading Versus Symmetric Bis‑(tetrafluoropropyl) Carbonate
4‑Bromo‑3,3,4,4‑tetrafluorobutyl 2,2,3,3‑tetrafluoropropyl carbonate possesses a molecular weight (MW) of 383.03 g·mol⁻¹ , which is 32.0 % higher than the MW of bis(2,2,3,3‑tetrafluoropropyl) carbonate (290.11 g·mol⁻¹) . The target compound accommodates eight fluorine atoms per molecule, versus eight fluorines in the symmetric bis‑carbonate for a much smaller carbon skeleton; the additional bromine atom (79.9 Da) and extended butyl spacer confer higher per‑molecule mass and a larger polarizable surface area without sacrificing fluorine density. This property enables formulators to regulate electrolyte viscosity and salt dissociation without introducing a second co‑solvent, a constraint that simpler fluorinated carbonates frequently impose.
| Evidence Dimension | Molecular weight and fluorine‑bromine atom count |
|---|---|
| Target Compound Data | MW = 383.03 g·mol⁻¹; 8 F + 1 Br per molecule |
| Comparator Or Baseline | Bis(2,2,3,3‑tetrafluoropropyl) carbonate: MW = 290.11 g·mol⁻¹; 8 F, 0 Br |
| Quantified Difference | +32.0% molecular weight; addition of 79.9 Da bromine atom replacing a tetrafluoropropyl moiety |
| Conditions | Molecular weight from supplier certificates; comparison of isolated compounds |
Why This Matters
The higher MW and bromine presence allow formulators to tune electrolyte viscosity and SEI-forming reactivity while maintaining high fluorination, a balance unattainable with bromine‑free symmetric carbonates.
